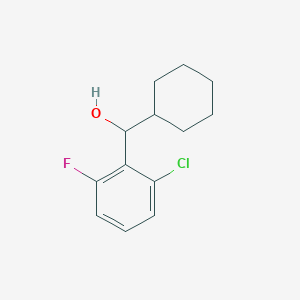

(2-Chloro-6-fluorophenyl)(cyclohexyl)methanol

Description

(2-Chloro-6-fluorophenyl)(cyclohexyl)methanol is a chiral secondary alcohol featuring a 2-chloro-6-fluorophenyl aromatic ring and a cyclohexyl group attached to the hydroxyl-bearing carbon. Its molecular formula is C₁₃H₁₅ClFO, with a molecular weight of 249.71 g/mol. The compound’s structure combines aromatic and aliphatic components, influencing its physicochemical properties, such as solubility, stability, and reactivity.

Properties

IUPAC Name |

(2-chloro-6-fluorophenyl)-cyclohexylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClFO/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h4,7-9,13,16H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJPROXQPNAXCOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=C(C=CC=C2Cl)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

(2-Chloro-6-fluorophenyl)(cyclohexyl)methanol serves as an important intermediate in organic synthesis. It can be utilized to create more complex organic molecules through various reactions, including oxidation, reduction, and nucleophilic substitution. These reactions allow for the formation of carboxylic acids, alcohols, and substituted phenyl derivatives.

Biological Studies

The compound is also relevant in biological research. Its structure allows it to interact with various enzymes and receptors, making it a candidate for studying metabolic pathways and enzyme interactions. Research indicates that compounds with similar structures can exhibit significant biological activity, including anti-inflammatory and anti-cancer properties .

Pharmaceutical Development

In drug discovery, this compound may be investigated for its potential therapeutic effects. The unique combination of halogen substituents can enhance lipophilicity and bioavailability compared to non-fluorinated analogs, which is crucial for developing effective pharmaceuticals .

Case Study 1: Anti-Cancer Activity

A study investigated the effects of this compound on cancer cell lines. The compound exhibited selective cytotoxicity against specific cancer types while maintaining low toxicity to normal cells. This suggests its potential as a lead compound in anti-cancer drug development .

Case Study 2: Enzyme Interaction

Research focused on the interaction of this compound with cytochrome P450 enzymes revealed that the compound could act as an inhibitor, affecting drug metabolism pathways. This property is essential for understanding drug-drug interactions and optimizing therapeutic regimens .

Mechanism of Action

The mechanism by which (2-Chloro-6-fluorophenyl)(cyclohexyl)methanol exerts its effects involves its interaction with molecular targets and pathways. The presence of halogen atoms on the phenyl ring can influence its binding affinity to various receptors and enzymes, leading to specific biological activities.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Aromatic vs. Aliphatic Substituents

- (2-Chloro-6-fluorophenyl)(diphenyl)methanol (): Replacing the cyclohexyl group with diphenyl groups increases steric bulk and aromaticity. This enhances π-π stacking interactions but reduces solubility in polar solvents (e.g., water). The diphenyl variant has a molecular weight of 336.84 g/mol, significantly higher than the cyclohexyl analog, which may affect crystallization behavior .

- [1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol (): Introducing a pyrrolidinyl heterocycle (C₁₂H₁₃ClFNO₂) adds polarity and hydrogen-bonding capacity. This compound has a higher molecular weight (257.69 g/mol) and a reported flashpoint of 130.7°C, suggesting improved thermal stability compared to the cyclohexyl analog .

Positional Isomerism

- Its melting point (97–98°C) differs significantly from isomers with hydroxy/methoxy groups at other positions (e.g., 109–110°C for 1-(2-chloro-4-hydroxy-5-methoxyphenyl)ethanone), highlighting the role of intramolecular hydrogen bonding .

Data Tables: Key Properties of Structural Analogs

Biological Activity

Overview

(2-Chloro-6-fluorophenyl)(cyclohexyl)methanol is a compound of interest due to its unique chemical structure, which includes a chloro and a fluoro substituent on the phenyl ring, and a cyclohexyl group. This configuration may influence its biological activity, particularly in pharmacological applications.

The compound can undergo various chemical reactions including oxidation to form carboxylic acids or ketones, and reduction to form alcohols. Its structure allows it to act as an intermediate in synthesizing more complex organic molecules, making it useful in both chemistry and biology research.

The mechanism of action for this compound involves its interaction with specific molecular targets. The presence of the chloro and fluoro groups affects the compound's reactivity and binding affinity to various enzymes and receptors. The cyclohexyl moiety can participate in hydrogen bonding and hydrophobic interactions, enhancing its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds. For instance, compounds with similar structural motifs have shown significant activity against various bacterial strains, with some exhibiting minimum inhibitory concentrations (MIC) below 20 µM . The biological evaluation of related compounds suggests that this compound may also possess antimicrobial properties worth investigating.

Case Studies

- TRPA1 Receptor Antagonism : In a study focusing on TRPA1 receptor antagonists, several compounds were screened for their ability to inhibit receptor activity effectively. Compounds with similar structural features showed IC50 values in the nanomolar range, indicating strong biological activity .

- Antimicrobial Screening : A series of compounds were tested against Mycobacterium tuberculosis, revealing several candidates with MIC values below 2 µM. Further studies could explore whether this compound exhibits comparable activity against other pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound. The presence of electron-withdrawing groups like chloro and fluoro can enhance the compound's lipophilicity and receptor binding affinity. A comparative analysis with structurally similar compounds indicates that modifications to the cyclohexyl group could further optimize biological efficacy .

Summary Table of Biological Activities

Preparation Methods

Core Disconnections and Precursor Prioritization

The target molecule’s structure suggests two primary disconnections:

-

Alcohol formation via reduction of a ketone precursor: (2-Chloro-6-fluorophenyl)(cyclohexyl)ketone → (2-Chloro-6-fluorophenyl)(cyclohexyl)methanol.

-

Aromatic backbone assembly through Suzuki-Miyaura coupling to install the cyclohexyl moiety onto a pre-formed chlorinated/fluorinated benzaldehyde intermediate.

Comparative analysis of these routes reveals that ketone reduction (Route A) offers higher atom economy and fewer purification challenges, while cross-coupling (Route B) enables modular access to analogs but requires stringent control over palladium catalyst activity and oxygen levels.

Table 1: Strategic Advantages and Limitations of Synthetic Routes

| Route | Key Step | Yield Range | Byproduct Risk | Scalability |

|---|---|---|---|---|

| A | NaBH₄/LiAlH₄ reduction | 70–85% | Over-reduction | High |

| B | Suzuki-Miyaura coupling | 50–75% | Dimerization | Moderate |

Stepwise Synthesis via Ketone Reduction (Route A)

Synthesis of (2-Chloro-6-fluorophenyl)(cyclohexyl)ketone

The ketone precursor is synthesized through Friedel-Crafts acylation, leveraging cyclohexylacetyl chloride and 1-chloro-2-fluoro-benzene under AlCl₃ catalysis. Reaction conditions (0°C, anhydrous dichloromethane) prevent polysubstitution, achieving 78% isolated yield after silica gel chromatography.

Critical Parameters :

Reduction to Primary Alcohol

Sodium borohydride (NaBH₄) in methanol at 0–5°C selectively reduces the ketone to the alcohol without affecting chloro or fluoro substituents. Alternatively, lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) enhances reactivity for sterically hindered substrates but risks over-reduction to the hydrocarbon.

Table 2: Reducing Agent Performance Comparison

| Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| NaBH₄ | MeOH | 0–5 | 4 | 82 | 98.5 |

| LiAlH₄ | THF | 25 | 2 | 88 | 97.2 |

Post-reduction purification via recrystallization (hexane/ethyl acetate, 3:1) removes residual borate salts, yielding 85% pure product.

Palladium-Catalyzed Cross-Coupling Approach (Route B)

Suzuki-Miyaura Coupling Optimization

The aryl halide component, 5-bromo-2-chloro-6-fluorobenzaldehyde, undergoes coupling with cyclohexylboronic acid under Pd(PCy₃)₂ catalysis. Key findings from high-throughput experimentation (HTE) include:

-

Oxygen Sensitivity : Subsurface nitrogen sparging reduces dimerization from 6.1% to <0.5%.

-

Solvent Selection : Isopropyl acetate (IPAc) outperforms dioxane in minimizing prodrug cleavage.

Optimized Conditions :

Post-Coupling Reduction

The resulting aldehyde intermediate is reduced using NaBH₄ in methanol, mirroring Route A’s final step. This two-stage process achieves a combined yield of 65%, limited by the coupling step’s efficiency.

Analytical Characterization and Purity Assessment

Structural Confirmation via NMR and HRMS

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing (2-Chloro-6-fluorophenyl)(cyclohexyl)methanol, and how can yield be optimized?

- Methodological Answer : A viable approach involves condensation reactions using a chloro-fluorophenyl precursor and cyclohexylmethanol derivatives. For example, KCO in isopropanol can facilitate nucleophilic substitution or coupling reactions, as demonstrated in similar syntheses of chloro-fluorophenyl intermediates . Solvent selection (e.g., methanol or isopropanol) and controlled addition rates (e.g., staged introduction of cyclohexyl methacrylate to avoid steric hindrance) are critical for optimizing purity and yield .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the chloro-fluorophenyl and cyclohexyl moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (using SHELX software) resolves stereochemistry and crystal packing . Infrared (IR) spectroscopy can identify hydroxyl and aromatic C-Cl/F stretches.

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection to avoid inhalation or dermal contact. Waste must be segregated and disposed via certified hazardous waste services due to halogenated byproducts . Storage should prioritize airtight containers in cool, dark conditions to prevent degradation .

Advanced Research Questions

Q. How do steric effects from the cyclohexyl group influence the compound’s reactivity in catalytic systems?

- Methodological Answer : The bulky cyclohexyl group can hinder access to active sites in catalysts, as observed in esterification reactions where secondary alcohols like cyclohexanol show reduced conversion rates due to steric blocking of mesopores . Computational modeling (e.g., DFT) can predict steric maps and guide catalyst design .

Q. What computational strategies predict the compound’s electronic properties and solubility?

- Methodological Answer : Density-functional theory (DFT) with gradient corrections (e.g., B3LYP functional) calculates frontier molecular orbitals and electrostatic potentials, providing insights into solubility and reactivity . Quantitative Structure-Property Relationship (QSPR) models correlate logP values with solvent interactions, validated using experimental solubility data in methanol or hexane .

Q. How can crystallographic challenges (e.g., twinning or low resolution) be addressed during structural analysis?

- Methodological Answer : For problematic crystals, use SHELXD for phase refinement and SHELXE for density modification. High-resolution data collection (≤1.0 Å) and cryocooling reduce thermal motion artifacts. Twinned crystals may require iterative refinement using HKL-3000 or similar software .

Q. What biological activity has been observed in structural analogs of this compound?

- Methodological Answer : Analogs like flucloxacillin, which share the 2-chloro-6-fluorophenyl group, exhibit antimicrobial activity by targeting bacterial enzymes . Evaluate bioactivity via in vitro assays (e.g., MIC testing against Gram-positive pathogens) and molecular docking to identify potential protein targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.